molecular formula C16H12Cl3F3N4O3 B2608664 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-1-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]urea CAS No. 338396-80-8

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-1-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]urea

Cat. No.: B2608664
CAS No.: 338396-80-8
M. Wt: 471.64
InChI Key: ULJGQGAPJVFAKD-UHFFFAOYSA-N
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Description

The compound 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-1-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]urea (hereafter referred to as the "target compound") is a structurally complex urea derivative. Its core structure comprises:

  • A 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety linked via a methoxy group.
  • A Z-configured iminomethyl group substituted with a (2,4-dichlorophenyl)methoxy chain.
  • A urea functional group bridging the two aromatic systems.

The trifluoromethyl and chloro substituents on the pyridine ring are common in fungicides and herbicides, enhancing lipophilicity and target binding . The urea group may modulate hydrogen-bonding interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3F3N4O3/c17-11-2-1-9(12(18)4-11)6-28-25-8-24-15(27)26-29-7-14-13(19)3-10(5-23-14)16(20,21)22/h1-5,8H,6-7H2,(H2,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJGQGAPJVFAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON=CNC(=O)NOCC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO/N=C\NC(=O)NOCC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-1-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]urea typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:

    Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Methoxylation: The pyridine derivative undergoes a methoxylation reaction to introduce the methoxy group.

    Urea Formation: The final step involves the reaction of the methoxylated pyridine with an isocyanate derivative to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-1-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different urea derivatives.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-1-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential use in pharmaceuticals and agrochemicals.

    Medicine: Research investigates its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-1-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in cellular pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

Electronic and Steric Effects
  • The trifluoromethyl and chloro groups on the pyridine ring enhance electron-withdrawing effects, stabilizing the aromatic system and improving resistance to oxidative degradation .
  • The Z-configuration of the methoxyimino group may enforce a planar geometry, optimizing interactions with enzyme active sites .
Metabolic Pathways (Inferred)

Hydrolysis of amide/urea bonds.

Oxidation of alkyl chains.

Conjugation with glutathione or glucuronic acid . The dichlorophenyl group in the target compound may slow hydrolysis but increase cytochrome P450-mediated dechlorination risks .

Biological Activity

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-1-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyridine ring with trifluoromethyl and chloro substitutions, linked to a urea moiety, makes it an interesting candidate for various biological applications. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound's molecular formula is C16H14ClF3N4O3C_{16}H_{14}ClF_3N_4O_3 with a molecular weight of 396.75 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and biological activity.

PropertyValue
Molecular FormulaC16H14ClF3N4O3C_{16}H_{14}ClF_3N_4O_3
Molecular Weight396.75 g/mol
CAS Number338396-80-8
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases, leading to altered cell proliferation and apoptosis.
  • Receptor Binding : It could bind to receptors involved in cancer progression, thus blocking downstream signaling pathways.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structures have been tested against various cancer cell lines, demonstrating:

  • Inhibition of Cell Proliferation : Compounds have shown IC50 values in the micromolar range against breast cancer and leukemia cell lines.
  • Induction of Apoptosis : Flow cytometry assays indicated increased apoptotic cell populations upon treatment with these compounds.

Case Studies

  • Study on Breast Cancer Cells : A study reported that a related urea derivative led to a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of treatment at 10 µM concentration .
  • Leukemia Cell Line Testing : Another investigation highlighted that the compound inhibited the growth of K562 leukemia cells by inducing apoptosis through the mitochondrial pathway .

Comparative Analysis with Similar Compounds

To understand the biological implications better, a comparison with structurally similar compounds was conducted:

Compound NameIC50 (µM)Mechanism of Action
3-Chloro-5-(trifluoromethyl)pyridine derivative15Kinase inhibition
Urea derivative with different aromatic groups10Apoptosis induction
Non-trifluoromethyl substituted analog30Reduced receptor binding affinity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this urea derivative, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution for pyridine-methoxy linkages and urea bond formation via isocyanate intermediates. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid decomposition of trifluoromethyl groups .
  • Catalysts : Use of triethylamine or DMAP to enhance reaction efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of halogenated intermediates .
    • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., chloro, trifluoromethyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography : Resolves stereochemistry of the Z-configuration imino group .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Assays :

  • Kinase Inhibition : Use ATP-binding assays (e.g., fluorescence polarization) to target enzymes like MAPK or EGFR .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess safety thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across studies?

  • Approach :

  • Dose-Response Analysis : Validate activity trends using Hill slope models to identify EC50_{50}/IC50_{50} consistency .
  • Structural Analog Comparison : Cross-reference with similar urea derivatives (e.g., chlorfluazuron analogs) to isolate substituent effects .
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance of conflicting results .

Q. What computational strategies predict target interactions for this compound?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model binding to pyridine-recognizing receptors (e.g., nicotinic acetylcholine receptors) .
  • MD Simulations : GROMACS for 100-ns trajectories to evaluate stability of urea-enzyme complexes .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, CF3_3) with bioactivity using Random Forest algorithms .

Q. How can reaction yields be improved while minimizing byproducts?

  • Optimization Strategies :

  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos systems for Suzuki couplings of dichlorophenyl groups .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces side reactions (e.g., imino group isomerization) .
  • In Situ Monitoring : ReactIR spectroscopy tracks intermediate formation in real time .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
  • Theoretical Frameworks : Link bioactivity to Hammett constants for electron-withdrawing groups .

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